- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Cas no 91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol)

91547-59-0 structure
Nom du produit:1,4-Anhydro-2-deoxy-D-erythro-pentitol
1,4-Anhydro-2-deoxy-D-erythro-pentitol Propriétés chimiques et physiques
Nom et identifiant
-
- D-erythro-Pentitol,1,4-anhydro-2-deoxy-
- 1,2-DIDEOXY-D-RIBOSE
- (2R,3S)-2-(Hydroxymethyl)tetrahydrofuran-3-ol
- 1,4-Anhydro-2-deoxy-D-erythro-pentitol
- 1,4-Anhydro-2-deoxy-D-erythro-pentitol (ACI)
- 1,4-Anhydro-2-deoxy-D-ribitol
- W-204062
- 91121-19-6
- MFCD01630918
- 91547-59-0
- 1,2-DIDEOXY-D-RIBOFURANOSE
- CS-0089202
- (2R,3S)-2-(hydroxymethyl)oxolan-3-ol
- DB-374651
- 1,4-Anhydro-2-deoxypentitol
- 1,2-Dideoxyribose
- SCHEMBL100461
- 1,2-Drf
- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, (Z,E,E,E,E)-
- NSMOSDAEGJTOIQ-CRCLSJGQSA-N
- 1,2-Dideoxyribofuranose
- AKOS006276775
- 2-Furanmethanol, tetrahydro-3-hydroxy-, trans-
- (2R,3S)-2-Hydroxymethyl-tetrahydro-furan-3-ol
- 1,2-Dideoxy-beta-D-ribofuranose
- DTXSID20919665
- trans-Tetrahydro-3-hydroxy-2-furanmethanol
- E71898
- WS-03145
-
- Piscine à noyau: 1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
- La clé Inchi: NSMOSDAEGJTOIQ-CRCLSJGQSA-N
- Sourire: C([C@H]1OCC[C@@H]1O)O
Propriétés calculées
- Qualité précise: 118.063
- Masse isotopique unique: 118.063
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 8
- Nombre de liaisons rotatives: 1
- Complexité: 74.1
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.5
- Surface topologique des pôles: 49.7A^2
Propriétés expérimentales
- Dense: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 105-105 ºC (0.02 Torr)
- Point d'éclair: 120.2±20.4 ºC,
- Indice de réfraction: 1.496
- Solubilité: Soluble (267 G / l) (25 ºC),
- Le PSA: 49.69000
- Le LogP: -0.87150
1,4-Anhydro-2-deoxy-D-erythro-pentitol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-282248-50 mg |
1,2-Dideoxy-D-ribofuranose, |
91547-59-0 | 50mg |
¥2,377.00 | 2023-07-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-1g |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95% | 1g |
¥4,320.00 | 2022-10-10 | |
ChemScence | CS-0089202-1g |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 97.25% | 1g |
$823.0 | 2022-04-26 | |
TRC | A637748-100mg |
1,4-Anhydro-2-deoxy-D-erythro-pentitol |
91547-59-0 | 100mg |
$ 689.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-282248A-100 mg |
1,2-Dideoxy-D-ribofuranose, |
91547-59-0 | 100MG |
¥3,964.00 | 2023-07-10 | ||
Chemenu | CM410785-100mg |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95%+ | 100mg |
$230 | 2024-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-100mg |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95% | 100mg |
¥1,350.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-250mg |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95% | 250mg |
¥2,160.00 | 2022-10-10 | |
1PlusChem | 1P0069N6-10g |
1,2-DIDEOXY-D-RIBOFURANOSE |
91547-59-0 | 98% | 10g |
$3937.00 | 2025-02-21 | |
A2B Chem LLC | AC91634-250mg |
1,2-DIDEOXY-D-RIBOFURANOSE |
91547-59-0 | 95% | 250mg |
$227.00 | 2024-07-18 |
1,4-Anhydro-2-deoxy-D-erythro-pentitol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux
Référence
- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesisOrganic & Biomolecular Chemistry, 2011, 9(17), 5960-5966,
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane , Water ; 2 h, 50 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux
2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux
Référence
- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesisOrganic & Biomolecular Chemistry, 2011, 9(17), 5960-5966,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Référence
- Synthesis and conformational studies of a number of saturated bicyclic six-membered ring phosphitesPhosphorus and Sulfur and the Related Elements, 1987, 31(3-4), 255-65,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Ammonium sulfate ; 1.5 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Référence
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate , Triethylsilane
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Référence
- Stereoselective synthesis of hydroxy-substituted tetrahydrofuransTetrahedron Letters, 1988, 29(17), 2011-14,
Méthode de production 7
Conditions de réaction
Référence
- New derivative of quaternary ammonium salts and process for the preparation of the new derivative of quaternary ammonium salts, Poland, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Référence
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Méthode de production 9
Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 15 h, rt
2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Référence
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Référence
- Preparation of tetrahydrofuran derivatives by dehydration and cyclization, Japan, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Référence
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water
1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water
1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water
Référence
- Synthesis of oligonucleotides containing the abasic site model compound 1,4-anhydro-2-deoxy-D-ribitolNucleosides & Nucleotides, 1987, 6(4), 803-14,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; pH 4
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C
2.2 Reagents: Pyridine ; neutralized
1.2 Reagents: Acetic acid Solvents: Water ; pH 4
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C
2.2 Reagents: Pyridine ; neutralized
Référence
- Conjugation of PEG and gold nanoparticles to increase the accessibility and valency of tethered RNA splicing enhancersChemical Science, 2013, 4(1), 257-265,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Référence
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
1,4-Anhydro-2-deoxy-D-erythro-pentitol Raw materials
- Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside
- 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride
- 5'-O-tert-Butyldiphenylsilyl-thymidine
- 1,2-Dideoxy-3,5-di-O-toluoyl-D-ribose
- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, 3-(4-methylbenzoate)
- tert-Butyldiphenylchlorosilane
- 2-Deoxy-D-ribose
- Thymidine
- D-erythro-Pentitol,2-deoxy-
1,4-Anhydro-2-deoxy-D-erythro-pentitol Preparation Products
1,4-Anhydro-2-deoxy-D-erythro-pentitol Littérature connexe
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Nikita A. Kuznetsov,Maxim S. Kupryushkin,Tatyana V. Abramova,Alexandra A. Kuznetsova,Anastasia D. Miroshnikova,Dmitry A. Stetsenko,Dmitrii V. Pyshnyi,Olga S. Fedorova Mol. BioSyst. 2016 12 67
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Yosuke Taniguchi,Yuya Magata,Takayuki Osuki,Ryotaro Notomi,Lei Wang,Hidenori Okamura,Shigeki Sasaki Org. Biomol. Chem. 2020 18 2845
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Adele Alagia,Andreia F. Jorge,Anna Avi?ó,Tania F. G. G. Cova,Ramon Crehuet,Santiago Grijalvo,Alberto A. C. C. Pais,Ramon Eritja Chem. Sci. 2018 9 2074
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Tomá? Kubelka,Lenka Slavětínská,Václav Eigner,Michal Hocek Org. Biomol. Chem. 2013 11 4702
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